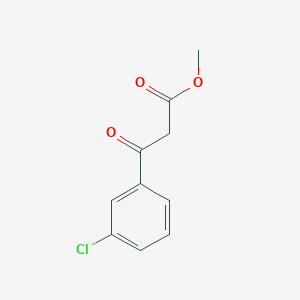
Methyl 3-(3-chlorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 3-(3-chlorophenyl)-3-oxopropanoate, also known as MCPP, is a synthetic compound that is used in various scientific and industrial applications. It is a white, odorless, crystalline solid with a melting point of 130°C. MCPP is a derivative of propanoic acid and is used in a variety of lab experiments, industrial processes, and as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis of Piperazines
“Methyl 3-(3-chlorophenyl)-3-oxopropanoate” can be used in the synthesis of piperazines. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antiparasitics in veterinary medicine and as antidepressants in human medicine .
Production of Indole Derivatives
Indole derivatives are another class of compounds that can be synthesized using “Methyl 3-(3-chlorophenyl)-3-oxopropanoate”. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Triazoles
“Methyl 3-(3-chlorophenyl)-3-oxopropanoate” can also be used in the synthesis of triazoles . Triazoles are a class of compounds that contain a five-membered ring made up of three nitrogen atoms and two carbon atoms . They have a wide range of applications, including as antifungal and antibacterial agents .
Production of Bromophenyl Compounds
This compound can be used in the production of bromophenyl compounds . Bromophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with one or more bromine atoms . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Methoxyphenyl Compounds
“Methyl 3-(3-chlorophenyl)-3-oxopropanoate” can also be used in the synthesis of methoxyphenyl compounds . Methoxyphenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a methoxy group . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Production of Chlorophenyl Compounds
This compound can be used in the production of chlorophenyl compounds . Chlorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with one or more chlorine atoms . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSDWBDIPJXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374045 | |
| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
632327-19-6 | |
| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 632327-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















